1-[4-(4-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one
Description
This compound features a piperazine core linked to a but-2-yn-1-yl spacer, which is further connected to a piperidin-4-yloxy group substituted with a 5-chloro-3-fluoropyridin-2-yl moiety. While direct pharmacological data for this compound is absent in the provided evidence, its design aligns with trends in medicinal chemistry where piperazine-piperidine hybrids are leveraged for their conformational flexibility and binding affinity .
Properties
IUPAC Name |
1-[4-[4-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClFN4O2/c1-16(27)25-11-9-24(10-12-25)6-2-3-13-28-18-4-7-26(8-5-18)20-19(22)14-17(21)15-23-20/h14-15,18H,4-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVRTXNPCAGKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=C(C=N3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(4-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a piperazine ring, which is known for its versatility in medicinal chemistry.
- Substituents : The presence of a 5-chloro-3-fluoropyridine moiety enhances its biological activity, particularly in targeting specific receptors.
Research indicates that this compound may interact with various biological targets, primarily in the central nervous system. Its mechanisms include:
- Muscarinic Receptor Antagonism : Similar compounds have shown efficacy as antagonists at muscarinic receptors, particularly M4, which is implicated in neurological diseases .
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes like acetylcholinesterase (AChE), which may contribute to cognitive enhancement .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial strains. In vitro studies have demonstrated that derivatives of similar structures exhibit significant antibacterial effects against:
- Escherichia coli
- Staphylococcus aureus
These findings suggest a potential application in treating infections caused by resistant strains .
Anticancer Activity
Research indicates that related compounds may exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Specific studies have noted:
- In vitro cytotoxicity against breast cancer cell lines.
This suggests a promising avenue for further development in cancer therapeutics .
Case Studies and Research Findings
- Study on Muscarinic Receptor Modulation : A study focusing on the modulation of muscarinic receptors highlighted the potential of similar compounds to alleviate symptoms in neurological disorders such as Alzheimer's disease .
- Antibacterial Evaluation : A comprehensive evaluation of synthesized piperidine derivatives showed promising results against multiple bacterial strains, indicating that structural modifications can enhance efficacy .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound's analogs could induce apoptosis in cancer cells, supporting further investigation into their use as chemotherapeutic agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Activity
Research indicates that compounds with similar structures to 1-[4-(4-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one may exhibit significant pharmacological activities:
- Antidepressant Effects : Compounds containing piperidine and piperazine have been studied for their antidepressant properties. For instance, derivatives have shown to modulate serotonin and norepinephrine levels, suggesting potential applications in treating depression and anxiety disorders.
- Anticancer Properties : Some studies have indicated that piperazine derivatives can inhibit cancer cell proliferation. The presence of the chloro-fluoropyridine moiety may enhance the compound's ability to interact with specific cancer-related targets.
Neuropharmacology
The structural components of this compound suggest utility in neuropharmacology:
- Cognitive Enhancers : Similar compounds have been investigated for their effects on cognitive function, potentially serving as nootropics or cognitive enhancers.
Antimicrobial Activity
Research has shown that certain piperidine derivatives possess antimicrobial properties. The presence of halogen atoms (like chlorine and fluorine) often enhances the antimicrobial efficacy of such compounds.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives. The results indicated that modifications to the piperazine ring could enhance binding affinity to serotonin receptors, leading to increased antidepressant activity .
Case Study 2: Anticancer Potential
In a study focused on the anticancer properties of piperidine derivatives, researchers found that certain compounds exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
a) 1-(4-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-ethylpiperazine (CAS 2640959-62-0)
- Key Differences : Replaces the 5-chloro-3-fluoropyridin-2-yl group with a 3-chloropyridin-2-yl substituent and substitutes the acetyl group with an ethyl moiety on piperazine.
- Molecular Weight : 376.9 vs. ~423 (estimated for the target compound based on similar analogs).
b) 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone (CAS 425395-39-7)
- Key Differences : Features a benzyl-piperidine group and a phenyl-acetyl substituent instead of the chloro-fluoropyridine and butynyl spacer.
- Impact : The aromatic benzyl group may enhance lipophilicity, influencing blood-brain barrier penetration compared to the target compound’s polar pyridine ring .
Piperazine-Based Acetyl Derivatives
a) 1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one (CAS 1365988-13-1)
- Key Differences: Substitutes the butynyl-piperidine-pyridine chain with a 5-amino-3-methylpyrazole group.
- Impact : The pyrazole ring introduces hydrogen-bonding sites, which could favor interactions with enzymes like kinases or GABA receptors .
- Molecular Weight : 222.29 (significantly lower than the target compound), suggesting reduced steric hindrance.
b) 1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one (CAS 1030856-24-6)
- Key Differences : Incorporates a nitro-phenyl group and a chlorophenyl-pyrazole-piperidine system.
Pharmacological Activity Trends
- Anticonvulsant Potential: Substituted 4-chloro-2-(4-piperazin-1-yl)quinazolines () demonstrate anticonvulsant activity via GABA modulation. The target compound’s acetyl-piperazine moiety may similarly interact with CNS targets, though its pyridine substituents could shift selectivity toward adenosine or serotonin receptors .
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine-piperidine derivatives () are patented for kinase inhibition.
Table 1: Key Properties of Compared Compounds
Preparation Methods
Method A: Nucleophilic Aromatic Substitution
Procedure :
-
Substrate : 5-Chloro-3-fluoro-2-nitropyridine (,) is reduced to 5-chloro-3-fluoropyridin-2-amine using hydrogenation (H₂/Pd-C) or ammonium hydroxide under microwave conditions (150°C, 20 min).
-
Piperidine Introduction : The amine reacts with 4-piperidinol via Buchwald-Hartwig amination using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.
Key Data :
Preparation of 4-(But-2-yn-1-yloxy)piperidine Intermediate
Method B: Propargylation
Procedure :
-
Activation : 1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-ol is treated with propargyl bromide in the presence of NaH (THF, 0°C to room temperature, 12 h).
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Purification : Column chromatography (EtOAc/hexanes, 1:3) yields 4-(but-2-yn-1-yloxy)piperidine.
Key Data :
Sonogashira Coupling for Alkyne-Piperazine Linkage
Method C: Copper-Free Sonogashira Reaction
Procedure :
-
Reagents : 4-(But-2-yn-1-yloxy)piperidine and 1-(4-iodopiperazin-1-yl)ethan-1-one.
-
Conditions : PdCl₂(PPh₃)₂ (2 mol%), DTBNpP ligand (4 mol%), DABCO (2 equiv), THF, 45°C, 12 h.
Optimization :
Key Data :
Acetylation of Piperazine
Method D: Acetylation with Acetic Anhydride
Procedure :
-
Reaction : Piperazine reacts with acetic anhydride (1.2 equiv) in CH₂Cl₂, Et₃N (2 equiv), 0°C to room temperature, 4 h.
-
Workup : Aqueous NaHCO₃ wash, drying (Na₂SO₄), and crystallization (EtOH/H₂O).
Key Data :
Final Coupling and Purification
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the alkyne-linked piperidine-piperazine scaffold in this compound?
- Methodological Answer : The alkyne linker (but-2-yn-1-yl) is critical for spatial orientation between the piperidine and piperazine moieties. A stepwise approach is recommended:
Piperidine Functionalization : Introduce the 5-chloro-3-fluoropyridinyl group to piperidin-4-ol via nucleophilic substitution under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
Alkyne Coupling : Use a Sonogashira coupling to attach the propargyl group to the piperidine oxygen, requiring palladium catalysis and copper iodide as a co-catalyst .
Piperazine Conjugation : React the alkyne-terminated intermediate with 1-acetylpiperazine via Huisgen cycloaddition (click chemistry) in the presence of a Cu(I) catalyst .
- Validation : Monitor each step with TLC and confirm final structure via / NMR and HRMS.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Key signals include:
- Piperazine protons : δ 2.4–3.2 ppm (multiplet for N-CH₂ groups).
- Alkyne proton : Absence of a signal (sp-hybridized C-H).
- Pyridinyl protons : δ 8.2–8.6 ppm (doublets for aromatic H) .
- FT-IR : Confirm alkyne C≡C stretch at ~2100–2260 cm⁻¹ and acetyl C=O at ~1650 cm⁻¹ .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, incubation time, and solvent consistency). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
Structural Dynamics : Perform molecular dynamics simulations to assess conformational flexibility impacting target binding .
- Case Study : If conflicting data exist for dopamine receptor affinity, conduct competitive binding assays with -spiperone to validate results under uniform buffer conditions .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
Docking Studies : Use AutoDock Vina to model the compound into CYP3A4 (PDB: 1TQN). Focus on the heme-binding pocket and key residues (e.g., Phe304, Arg105) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond interactions with Thr309 .
Metabolite Prediction : Employ Schrödinger’s Xenosite to identify probable oxidation sites (e.g., piperazine N-methyl or pyridinyl Cl/F positions) .
- Validation : Compare in silico results with in vitro CYP inhibition assays using human liver microsomes .
Q. What experimental designs optimize the compound’s pharmacokinetic profile for CNS penetration?
- Methodological Answer :
- LogP/D Analysis : Aim for LogP 2–3 (via shake-flask method) to balance blood-brain barrier (BBB) permeability and solubility .
- P-gp Efflux Assay : Use MDCK-MDR1 cells to measure efflux ratio; a ratio <2.5 indicates low P-gp-mediated efflux .
- Plasma Stability : Incubate with rat plasma (37°C, 1 hr) and quantify via LC-MS; >80% remaining suggests suitability for IV administration .
Q. How do structural modifications to the chloropyridine moiety affect target selectivity?
- Methodological Answer :
SAR Study : Synthesize analogs replacing Cl/F with -CH₃, -OCH₃, or -CF₃.
Kinase Profiling : Test against a panel of 50 kinases (e.g., JAK2, EGFR) via Mobility Shift Assay .
Crystallography : Co-crystallize lead analogs with JAK2 to identify halogen bonding with Leu855 .
- Key Finding : Fluorine at position 3 enhances selectivity due to steric and electronic effects, reducing off-target binding .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response variability in cellular assays?
- Methodological Answer :
- 4PL Curve Fitting : Use GraphPad Prism to model sigmoidal curves (Hill slope >1 indicates positive cooperativity).
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points .
- Replicates : Perform triplicate runs across three independent experiments to calculate SEM <10% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
